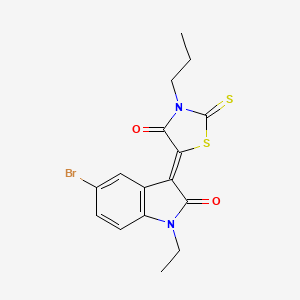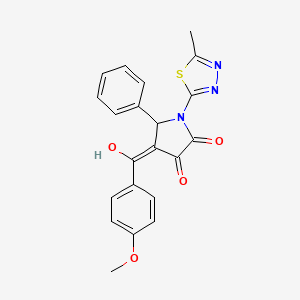![molecular formula C19H20ClN3O2S2 B12026805 N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 585552-97-2](/img/structure/B12026805.png)
N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The core structure consists of a thieno[2,3-d]pyrimidine ring, which contains sulfur and nitrogen atoms.
- The chloro-substituted phenyl group and the acetamide moiety enhance its chemical diversity.
Méthodes De Préparation
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 2-amino-5-chlorobenzaldehyde with 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol or dichloromethane) and acid catalysts.
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but examples include sulfonated derivatives and reduced forms.
Applications De Recherche Scientifique
Biology: It may serve as a probe for thiol-containing biomolecules due to its sulfur atom.
Medicine: Investigations focus on its potential as a drug candidate, especially if it interacts with specific biological targets.
Industry: Its applications in materials science or catalysis are areas of interest.
Mécanisme D'action
Targets: The compound likely interacts with proteins containing thiol groups (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate specific pathways, but it may affect redox processes or signal transduction.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a thieno[2,3-d]pyrimidine core, chloro-substituted phenyl group, and acetamide functionality distinguishes it.
Similar Compounds: Related compounds include thieno[2,3-d]pyrimidines, acetamides, and chloro-substituted aromatics.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Propriétés
Numéro CAS |
585552-97-2 |
|---|---|
Formule moléculaire |
C19H20ClN3O2S2 |
Poids moléculaire |
422.0 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-8-13(20)7-6-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,24) |
Clé InChI |
MHNSFTOJVLNDDE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C)SC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026746.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12026767.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12026774.png)
![4-(benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12026776.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12026782.png)

![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026793.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026799.png)



